molecular formula C7H14O3 B042834 Ethyl 3-ethoxypropionate CAS No. 763-69-9

Ethyl 3-ethoxypropionate

Cat. No.: B042834
CAS No.: 763-69-9
M. Wt: 146.18 g/mol
InChI Key: BHXIWUJLHYHGSJ-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxypropionate is an organic compound with the molecular formula C7H14O3. It is a colorless, transparent liquid with a mild ester-like odor. This compound is widely used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity .

Scientific Research Applications

Ethyl 3-ethoxypropionate is used in various scientific research applications:

Safety and Hazards

EEP is a flammable liquid and vapor . It may cause skin dryness or cracking upon repeated exposure . It may also cause headache, nausea, vomiting, and central nervous system depression with dizziness, drowsiness, and unconsciousness . It is harmful to aquatic life .

Future Directions

The EEP market is poised for significant growth, driven by a confluence of factors . Addressing price volatility, raising awareness in untapped regions, and continuously exploring new applications will be crucial for unlocking its full potential . The demand for high-purity EEP is soaring in sectors like pharmaceuticals and electronics, where stringent quality standards are paramount .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxypropionate is typically synthesized through the esterification of 3-ethoxypropanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced by the addition reaction of absolute ethanol and ethyl acrylate in the presence of a catalyst. Common catalysts include anion exchange resins or basic metal alkoxides. The reaction is carried out in a tubular reactor, and the product is purified through distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

    Ethyl acetate: Another ester used as a solvent, but with a lower boiling point and different solvency properties.

    Propylene glycol monomethyl ether acetate: A solvent with similar applications but different chemical structure and properties.

Uniqueness: Ethyl 3-ethoxypropionate is unique due to its combination of low toxicity, excellent solvency, and stability. Its linear structure and propionyl group provide a balance of properties that make it suitable for a wide range of applications, particularly in the coatings industry .

Properties

IUPAC Name

ethyl 3-ethoxypropanoate
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InChI

InChI=1S/C7H14O3/c1-3-9-6-5-7(8)10-4-2/h3-6H2,1-2H3
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InChI Key

BHXIWUJLHYHGSJ-UHFFFAOYSA-N
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Canonical SMILES

CCOCCC(=O)OCC
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Molecular Formula

C7H14O3
Record name ETHYL-3-ETHOXYPROPIONATE
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DSSTOX Substance ID

DTXSID0027309
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Molecular Weight

146.18 g/mol
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Physical Description

Ethyl-3-ethoxypropionate is a water-white liquid with an ester-like odor. Floats on water. (USCG, 1999), Liquid; NKRA, Water-white liquid with an ester-like odor; [CAMEO], Water-white liquid with an ester-like odor.
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Boiling Point

338 °F at 760 mmHg (USCG, 1999), Boiling point range = 165-172 °C, 338 °F
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Flash Point

138 °F (USCG, 1999), 138 °F
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Density

0.95 (USCG, 1999) - Less dense than water; will float, 0.95
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Vapor Pressure

0.9 [mmHg]
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CAS No.

763-69-9
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Melting Point

-148 °F (USCG, 1999), -148 °F
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Synthesis routes and methods I

Procedure details

In order to prepare the test coating, 100 grams of the above oligomer were mixed with 0.1 gram of T-12 tin catalyst, and 20 grams of EEP solvent. A second component was prepared from 126.4 grams of isocyanate multifunctional oligomer biurets formed by the reaction product between hexamethylene diisocyanate and water and 20 g of EEP solvent. Three mil wet films were cast from the mixed components which dried hard in two hours and had a Sward hardness of 10 in 24 hours.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
above oligomer
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
126.4 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 50 cm long, 5 cm diameter water-jacketted reactor (Reactor C) was charged with 1 liter of Dowex MSA 1 strong base resin. The resin was treated in sequence with 2000 ml of ethanol, 2000 ml of water, 3800 ml of 4 weight percent aqueous sodium hydroxide, and 5000 ml of methanol-ethanol mixture. This reactor was used to react mixtures containing ethyl acrylate and both methanol and ethanol to produce mixtures of ethyl 3-methoxypropanoate, methyl 3-ethoxypropanoate, ethyl 3-ethoxypropanoate and methyl 3-methoxypropanoate. In each run about 7.5 liters of a feed solution containing the components identified in Table IV was used. There was no problem of ethyl acrylate breakthrough at the end of each run. The mixture was recovered by distillation to remove the alcohols.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
5000 mL
Type
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Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-ethoxypropionate
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